molecular formula C9H9NO B1454575 3-[(1S)-1-hydroxyethyl]benzonitrile CAS No. 258525-51-8

3-[(1S)-1-hydroxyethyl]benzonitrile

Cat. No. B1454575
CAS RN: 258525-51-8
M. Wt: 147.17 g/mol
InChI Key: ZGFGALOARUPOBS-ZETCQYMHSA-N
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Description

3-[(1S)-1-hydroxyethyl]benzonitrile is a chemical compound with the CAS Number: 258525-51-8 . It has a molecular weight of 147.18 . It is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[(1S)-1-hydroxyethyl]benzonitrile . The InChI code for this compound is 1S/C9H9NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,11H,1H3/t7-/m0/s1 .


Physical And Chemical Properties Analysis

3-[(1S)-1-hydroxyethyl]benzonitrile is a powder that is stored at room temperature . It has a molecular weight of 147.18 .

Scientific Research Applications

Biocatalysis in Green Chemistry

3-[(1S)-1-hydroxyethyl]benzonitrile: is being explored for its potential use in biocatalysis, which is a cornerstone of green chemistry. Biocatalysis involves using natural catalysts, like enzymes, to perform chemical reactions. This compound could potentially be used as a substrate for nitrilase enzymes, which convert nitriles into valuable carboxylic acids .

Medical Research

In medical research, 3-[(1S)-1-hydroxyethyl]benzonitrile may serve as a precursor or an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with potential therapeutic applications.

Agricultural Chemistry

The compound’s role in agriculture is linked to its potential as a building block for creating agrochemicals. Its nitrile group can be transformed into various functional groups that are key in the synthesis of pesticides or herbicides.

Industrial Applications

Industrially, 3-[(1S)-1-hydroxyethyl]benzonitrile could be used in the synthesis of specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate for producing materials with specific properties required in different industrial processes.

Environmental Science

In environmental science, this compound might be used in the study of degradation processes. Understanding how 3-[(1S)-1-hydroxyethyl]benzonitrile breaks down in the environment can help in assessing its environmental impact and in developing methods for its safe disposal.

Material Science

3-[(1S)-1-hydroxyethyl]benzonitrile: can be utilized in material science research, particularly in the development of new polymers or coatings. Its molecular structure could be key in creating materials with desired properties such as increased durability or specific interaction with light.

Biotechnology Research

This compound’s applications in biotechnology could be vast, ranging from its use as a reagent in genetic engineering to its role in the production of bio-based materials. Its chemical properties may allow it to interact with biological systems in ways that can be harnessed for technological advancements.

Analytical Chemistry

In analytical chemistry, 3-[(1S)-1-hydroxyethyl]benzonitrile could be used as a standard or a reagent in various analytical techniques. Its stable and distinct chemical properties make it suitable for use in calibrations and as a comparison compound in spectroscopy or chromatography .

Safety and Hazards

The safety information for 3-[(1S)-1-hydroxyethyl]benzonitrile indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, among others .

properties

IUPAC Name

3-[(1S)-1-hydroxyethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,11H,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFGALOARUPOBS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

258525-51-8
Record name 3-[(1S)-1-hydroxyethyl]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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